methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with an appropriate ester. One common method involves the use of 2-aminopyridine and methyl acrylate as starting materials. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced forms of the original compound .
Scientific Research Applications
Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate.
Methyl 3-(pyridin-2-yl)propanoate: A structurally similar compound with different functional groups.
2-Methylpyridine: A related compound with a methyl group instead of an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate, also known as methyl 2-amino-3-(pyridin-2-yl)propanoate, is an organic compound with significant biological activity. This article delves into its properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a propanoic acid backbone with a methyl ester group and a pyridine ring. The molecular formula is C9H12N2O2, with a molecular weight of approximately 180.20 g/mol. The compound's stereochemistry is critical, as it influences its biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
Functional Groups | Amino acid derivative, pyridine ring |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study highlighted its selective activity against Chlamydia species, suggesting potential for developing targeted treatments against this pathogen .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve modulation of specific signaling pathways associated with cell proliferation and survival .
This compound interacts with various biological targets, including enzymes and receptors:
- Enzyme Modulation : The compound can bind to enzymes, altering their activity which may lead to therapeutic effects.
- Receptor Interaction : It may also interact with receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis .
Case Studies
- Antichlamydial Activity : A study focused on the synthesis of derivatives based on this compound reported significant reductions in chlamydial inclusion sizes in infected cells when treated with the compound .
- Cytotoxicity in Cancer Cells : In experiments involving A549 and Caco-2 cancer cell lines, this compound showed varying degrees of cytotoxicity, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate | Similar backbone but different pyridine position | May exhibit different biological activities due to structural variation |
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate | Different functional groups attached | Focused on anticancer applications |
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1 |
InChI Key |
YPUMFYLWBZTWHR-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=N1)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N |
Origin of Product |
United States |
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